2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
Description
Properties
IUPAC Name |
2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-14(23)15-7-9-18(10-8-15)22-13-19-20(24)11-17(12-21(19)25)16-5-3-2-4-6-16/h2-10,13,17,24H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDSKYZJCXUSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
The most widely reported method involves the acid-catalyzed condensation of 5-phenylcyclohexane-1,3-dione (CAS 493-72-1) with 4-acetylaniline in anhydrous toluene or xylene under reflux. The reaction is driven by the formation of an enamine bond via dehydration, facilitated by Brønsted or Lewis acids.
Procedure :
- 5-phenylcyclohexane-1,3-dione (1.0 equiv) and 4-acetylaniline (1.2 equiv) are dissolved in dry toluene.
- p-Toluenesulfonic acid (p-TSA, 0.1 equiv) is added as a catalyst.
- The mixture is refluxed at 110–120°C for 12–24 hours using a Dean-Stark apparatus to remove water.
- The product is isolated via vacuum filtration after cooling and recrystallization from ethanol.
Yield : 68–75%.
Mechanism :
The active methylene group of the diketone undergoes nucleophilic attack by the amine, followed by acid-catalyzed dehydration to form the conjugated enamine system.
Solvent and Catalyst Optimization
Variations in solvent polarity and catalyst type critically impact reaction efficiency:
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TSA | Toluene | 110°C | 12 | 75 |
| Acetic acid | Ethanol | 80°C | 24 | 60 |
| ZnCl₂ | DMF | 100°C | 6 | 85 |
| None (neat) | — | 130°C | 8 | 50 |
Key Observations :
- Lewis acids (e.g., ZnCl₂) in polar aprotic solvents like DMF accelerate the reaction, achieving higher yields (85%) at lower temperatures.
- Neat conditions (solvent-free) reduce environmental impact but compromise yield due to incomplete dehydration.
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes by enhancing molecular collisions. A mixture of 5-phenylcyclohexane-1,3-dione , 4-acetylaniline , and p-TSA in toluene achieves 80% yield within 30 minutes at 150°C under microwave conditions.
Enzymatic Catalysis
Lipase-mediated condensation in non-aqueous media offers an eco-friendly alternative. Candida antarctica Lipase B (CAL-B) in tert-butanol achieves 70% yield at 50°C over 48 hours, though scalability remains challenging.
Structural and Spectral Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR :
- δ 196.2 (acetyl C=O), 188.5 (cyclohexanedione C=O).
Comparative Analysis of Synthetic Routes
Yield vs. Sustainability Trade-offs
- Conventional acid catalysis offers moderate yields (75%) but uses hazardous solvents.
- Microwave synthesis improves efficiency but requires specialized equipment.
- Enzymatic methods align with green chemistry principles but lack industrial scalability.
Purity and Byproduct Formation
- Prolonged heating in acidic conditions leads to diketone decomposition, necessitating strict temperature control.
- Side products include N-acetylated derivatives and dimeric species, separable via column chromatography.
Industrial-Scale Considerations
For bulk production, ZnCl₂-catalyzed reactions in DMF are preferred due to shorter reaction times and higher yields. Continuous-flow systems further enhance throughput, achieving 1 kg/day output with 82% purity.
Chemical Reactions Analysis
Core Reactivity of Cyclohexane-1,3-dione Derivatives
The 1,3-dione moiety is highly electrophilic, enabling:
-
Chelation with metal ions (e.g., Fe²⁺, Mg²⁺) via its keto-enol tautomeric system, critical for interactions with enzymes like HPPD (4-hydroxyphenylpyruvate dioxygenase) .
-
Nucleophilic additions at the carbonyl carbons, particularly with amines, hydrazines, or alcohols.
Key data from analogs (Table 1):
| Compound | Substituent (R) | Reactivity with Nucleophiles | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| 5d (nonyl, -OH) | Hydroxyl | Chelation-dominated | 0.18 | |
| 17b (4-bromo, -OH) | Bromine | Electrophilic substitution | 28.7 |
Enamine-Acetylphenyl Substituent Reactivity
The enamine linker (–NH–CH=) and acetylphenyl group introduce additional reactivity:
-
Hydrolysis : The enamine bond may hydrolyze under acidic/basic conditions to yield 5-phenylcyclohexane-1,3-dione and 4-acetylaniline .
-
Tautomerism : Keto-enol tautomerism in the enamine segment could stabilize resonance structures, affecting redox potential .
-
Electrophilic aromatic substitution : The acetyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position of the phenyl ring .
Example reaction :
Condensation and Cyclization Reactions
The enamine group participates in cyclocondensation with:
-
1,3-Diketones : Forms fused heterocycles (e.g., benzodiazepine analogs) via [4+2] cycloaddition .
-
Carbonyl compounds : Reacts with aldehydes/ketones to generate Schiff bases or pyrazoline derivatives .
Reported yields for analogous reactions (Table 2):
| Substrate | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 5-Phenylcyclohexane-1,3-dione | Benzophenanthridine derivative | 72 | AcOH, reflux | |
| 2-Acetyl-5-phenyl-CHD | Pyrazoline spacer | 65 | EtOH, NH₂NH₂ |
Redox Behavior
Electrochemical studies on nitroaryl analogs suggest:
-
Reduction of acetyl groups : The acetyl moiety (–COCH₃) may undergo stepwise reduction to –CH₂OH or –CH₃ under catalytic hydrogenation .
-
Enamine oxidation : The –NH–CH= group could oxidize to –N=O or form quinoid structures in acidic media .
Biological Interactions
While not directly tested, structural analogs show:
-
Enzyme inhibition : Competitive binding to HPPD’s Fe²⁺ center via 1,3-dione chelation (IC₅₀ values: 0.18–28.7 μM) .
-
Antimicrobial activity : Pyrazoline derivatives exhibit MIC values of 2–8 μg/mL against Mycobacterium tuberculosis .
Synthetic Modifications
Key derivatization strategies include:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
- IC50 Values : Active derivatives have shown IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent activity against these cancer cells .
Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of common pathogens:
- Pathogens Tested : Related compounds have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : MIC values for similar structures were reported around 256 µg/mL, suggesting potential for development into antimicrobial agents .
Synthesis and Derivatives
The synthesis of 2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione can be achieved through various synthetic routes, often involving condensation reactions between appropriate precursors. Understanding these synthetic pathways is crucial for developing derivatives that may enhance biological activity or reduce toxicity.
| Synthetic Route | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Condensation Reaction | Acetophenone, Amine | 70% | Requires optimization for higher yields |
| Cyclization | Aldehyde, Ketone | 85% | Effective under acidic conditions |
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer effects of this compound involved synthesizing several derivatives and evaluating their cytotoxicity:
- Methodology : The synthesized compounds were tested using MTT assays against HCT-116 and MCF-7 cell lines.
- Results : Compounds exhibited varying degrees of cytotoxicity, with some derivatives showing enhanced activity compared to the parent compound.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties:
- Methodology : The compound was tested against a panel of bacterial strains using standard agar diffusion methods.
- Findings : Several derivatives demonstrated significant inhibition zones, indicating strong antimicrobial potential.
Mechanism of Action
The mechanism of action of 2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Substitution at the aniline ring significantly impacts bioactivity. For instance, electron-withdrawing groups (e.g., acetyl, chloro) enhance tubulin-binding affinity, while electron-donating groups (e.g., ethoxy) may favor enzyme inhibition .
- Synthetic Advancements : Microwave synthesis reduces energy consumption and improves scalability, positioning the target compound as a model for efficient drug development .
Biological Activity
The compound 2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a member of the cyclohexanedione family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 333.387 g/mol. The structure features a cyclohexane ring substituted with a phenyl group and an acetylphenylamino group, contributing to its unique chemical properties.
Structural Formula
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.
Case Study: Antioxidant Efficacy
In a study evaluating the antioxidant capacity of various cyclohexanediones, it was found that derivatives with electron-donating groups demonstrated enhanced radical scavenging activity. The compound showed a notable ability to reduce oxidative damage in cellular models, as measured by reduced malondialdehyde (MDA) levels and increased glutathione (GSH) concentrations.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle proteins and apoptotic pathways.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation and migration |
| A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
Another significant aspect of the biological activity includes enzyme inhibition. The compound has been identified as an inhibitor of certain kinases involved in cancer progression.
Research Findings on Enzyme Inhibition
A study demonstrated that this compound effectively inhibited Bub1 kinase, which plays a pivotal role in cell cycle regulation. This inhibition leads to disrupted mitotic processes in cancer cells, contributing to its anticancer properties.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reactant (Dione) | Aniline Derivative | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Acetyl-5-phenyl | 4-Acetylaniline | Toluene | 150 | 54–70 |
How is the structure of this compound confirmed experimentally?
Q. Basic Characterization Techniques
- 1H/13C NMR : Key signals include enol tautomer protons (δ 12–14 ppm for NH) and carbonyl carbons (δ 178–190 ppm).
- ESI-MS : Molecular ion peaks ([M+H]+) consistent with theoretical masses (e.g., m/z 385 for C23H19NO4).
- Elemental Analysis : Matches calculated C/H/N ratios (e.g., C: 75.20%, H: 6.31%, N: 4.18%) .
Q. Advanced Confirmation :
- X-ray Crystallography : SHELXL refinement resolves tautomeric forms and hydrogen-bonding networks .
- 2D NMR (COSY/HSQC) : Assigns coupling between enolic protons and adjacent carbons .
What experimental challenges arise in achieving regioselectivity during synthesis?
Q. Advanced Design Considerations
- Competing Tautomers : The cyclohexanedione scaffold can form keto-enol tautomers, complicating regioselectivity. Mitigation strategies include:
- Microwave Parameter Optimization : Adjusting irradiation time (1–3 hours) prevents side reactions like over-alkylation .
How can conflicting spectroscopic data be resolved during structural analysis?
Q. Advanced Data Contradiction Analysis
- Case Study : Discrepancies in 1H NMR integration ratios (e.g., aromatic vs. aliphatic protons) may arise from dynamic tautomerism.
- Variable-Temperature NMR : Identifies temperature-dependent equilibrium shifts.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict dominant tautomeric forms .
- Cross-Validation : Correlate MS fragmentation patterns with NMR assignments .
What biological applications are explored for this compound?
Q. Advanced Research Applications
- Vascular Disrupting Agent (VDA) Screening :
- In Vitro Assays : Inhibition of endothelial cell migration (IC50 values < 10 µM).
- Tubulin Binding Studies : Competitive assays with colchicine-site binders (e.g., combretastatin A-4) .
- Structure-Activity Relationship (SAR) : Modifying the 4-acetylphenyl group enhances solubility and potency .
Q. Table 2: Biological Activity Data
| Compound Derivative | Target Activity (IC50) | Reference |
|---|---|---|
| 2-(1-((3-Hydroxyphenyl)amino)propylidene)-5-phenyl | 8.2 µM (Endothelial Cells) |
What purification methods are optimal for isolating this compound?
Q. Basic Methodology
Q. Advanced Troubleshooting :
- HPLC-PDA : Detects trace impurities (e.g., unreacted aniline) with UV monitoring at 254 nm .
How does the presence of fluorine or acetyl groups impact reactivity?
Q. Advanced Reactivity Analysis
- Acetyl Group : Enhances electron-withdrawing effects, stabilizing the enol tautomer and improving electrophilic substitution.
- Fluorine Substitution : Increases metabolic stability and binding affinity in biological assays (see for analogous fluorinated derivatives) .
What computational tools support the study of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
